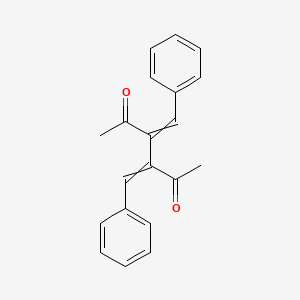
3,4-Dibenzylidenehexane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibenzylidenehexane-2,5-dione is an organic compound with the molecular formula C20H18O4 It is a diketone, meaning it contains two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibenzylidenehexane-2,5-dione typically involves the condensation of benzaldehyde with hexane-2,5-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibenzylidenehexane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Applications De Recherche Scientifique
3,4-Dibenzylidenehexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibenzylidenehexane-2,5-dione involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This can result in changes to cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-2,5-dione: A related diketone with similar chemical properties.
Benzylideneacetone: Another compound with a similar structure but different reactivity.
Uniqueness
3,4-Dibenzylidenehexane-2,5-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
112169-69-4 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3,4-dibenzylidenehexane-2,5-dione |
InChI |
InChI=1S/C20H18O2/c1-15(21)19(13-17-9-5-3-6-10-17)20(16(2)22)14-18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clé InChI |
FNZSREFDAOIPGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1)C(=CC2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
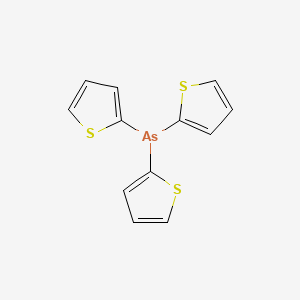
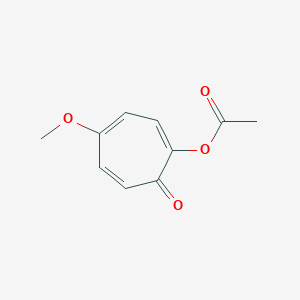

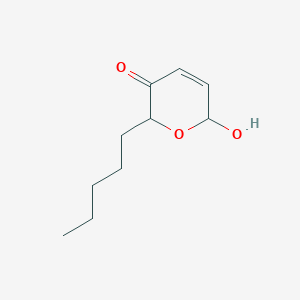
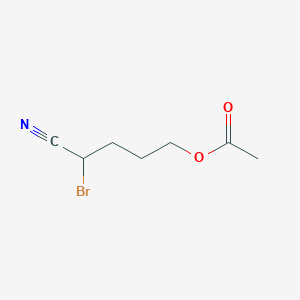
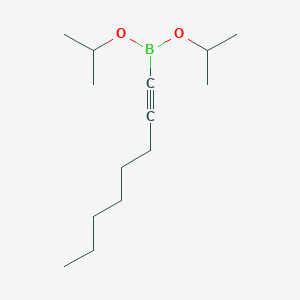
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
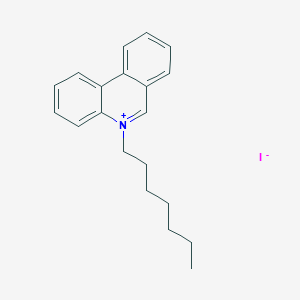

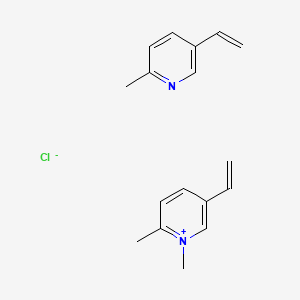
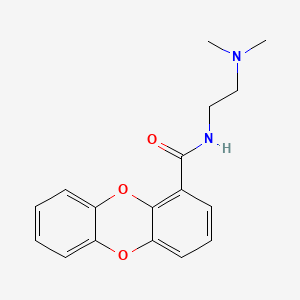
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)

